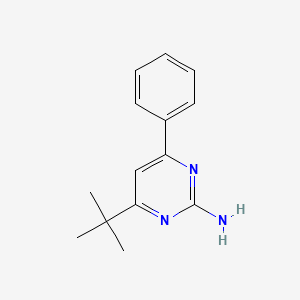

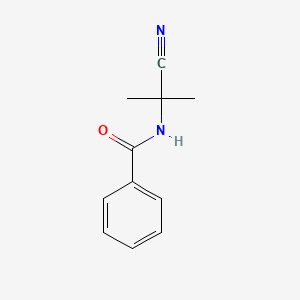

N-(1-cyano-1-methylethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

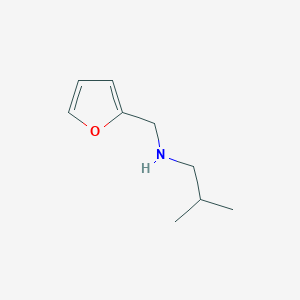

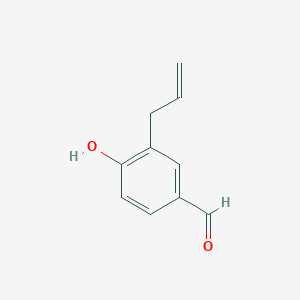

N-(1-cyano-1-methylethyl)benzamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Colorimetric Sensing

N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to N-(1-cyano-1-methylethyl)benzamide, have been synthesized and studied for their colorimetric sensing properties. One derivative containing a 3,5-dinitrophenyl group demonstrated a remarkable color transition from colorless to black in the presence of fluoride anions. This change is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, suggesting potential applications in naked-eye detection of fluoride anion in solutions (Younes et al., 2020).

Melanoma Cytotoxicity

Research has explored benzamide derivatives, including radioiodinated N-(2-(diethylamino)ethyl)benzamides, for selective targeting of melanotic melanoma. These compounds have shown high binding capacity and enhanced cytotoxicity against melanoma cells compared to the parent compound, chlorambucil. This highlights the potential of benzamide derivatives in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Neuroleptic Activity

Certain benzamides have been synthesized as potential neuroleptics, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats. For example, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was found to be significantly more potent than traditional neuroleptics, indicating its potential as a drug for treating psychosis (Iwanami et al., 1981).

Solubility and Cocrystal Formation

The solubility of benzamide in various solvents was studied, which is critical for its applications in drug formulation and chemical processes. For instance, the solubility in alcohols like ethanol was used to form benzamide cocrystals with benzoic acid, demonstrating the importance of understanding solubility for the development of pharmaceutical formulations (Ouyang et al., 2019).

Microwave-Promoted Synthesis

Microwave irradiation has been employed for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This method provides a cleaner, more efficient, and faster synthesis route compared to traditional thermal heating, indicating its utility in the synthesis of benzamide derivatives (Saeed, 2009).

Modulation of Metabotropic Glutamate-5 Receptor

Benzamide derivatives have been studied for their role in modulating the metabotropic glutamate-5 receptor, an important target in neurological disorders. For example, CDPPB, a benzamide derivative, was found to potentiate glutamate-induced calcium release, providing insights into the development of treatments for neurological conditions (de Paulis et al., 2006).

Safety and Hazards

The safety information for N-(1-cyano-1-methylethyl)benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

特性

IUPAC Name |

N-(2-cyanopropan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-11(2,8-12)13-10(14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMOBXIDUMSODX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395882 |

Source

|

| Record name | N-(1-cyano-1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54016-31-8 |

Source

|

| Record name | N-(1-cyano-1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)